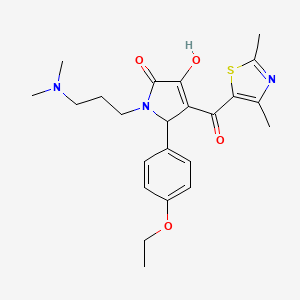

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-6-30-17-10-8-16(9-11-17)19-18(20(27)22-14(2)24-15(3)31-22)21(28)23(29)26(19)13-7-12-25(4)5/h8-11,19,28H,6-7,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUKCVAZCHWNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with various functional groups that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and pyrrole derivatives. The synthetic pathways often vary based on the desired modifications to enhance biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies suggest that compounds similar to this one may exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the thiazole moiety have been linked to enhanced inhibitory effects on viral proteases, which are crucial for viral replication. The structure-activity relationship (SAR) indicates that specific substitutions can significantly improve potency.

Antifungal Activity

The compound has shown promise in antifungal assays, particularly against strains of Candida. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

The biological mechanisms by which this compound exerts its effects include:

- Inhibition of Viral Proteases : The thiazole and pyrrole components interact with viral enzymes, preventing replication.

- Disruption of Fungal Membrane Integrity : By inhibiting ergosterol synthesis, the compound compromises fungal cell membrane integrity.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Mechanism | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV Protease | Inhibition | |

| Antifungal | Candida albicans | Ergosterol inhibition |

Case Study: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against SARS-CoV proteases. The most potent derivative showed an IC50 value of 3.1 nM, highlighting the potential for development as a therapeutic agent against viral infections .

Case Study: Antifungal Properties

In antifungal assays, variants of this compound displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Candida albicans. These results suggest significant antifungal potential comparable to established treatments .

Structure-Activity Relationship (SAR)

Research indicates that specific structural features are crucial for the biological activity of this compound:

- Thiazole Moiety : Enhances binding affinity to target enzymes.

- Hydroxyl Group : May facilitate hydrogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following analogs share the pyrrol-2-one core but differ in substituents (Table 1):

Physical and Chemical Properties

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.